molecular formula C17H17F2NO2S B13252289 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride

Cat. No.: B13252289
M. Wt: 337.4 g/mol
InChI Key: KJSWZMORWSYZLV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride is a chemical compound with the molecular formula C17H17F2NO2S It is characterized by a pyrrolidine ring substituted with a benzyl group, a fluorophenyl group, and a sulfonyl fluoride group

Preparation Methods

The synthesis of 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through cyclization reactions.

    Introduction of Substituents: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl fluoride group is introduced using sulfonyl chloride reagents under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters .

Chemical Reactions Analysis

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to covalent modification and potential inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target proteins involved .

Comparison with Similar Compounds

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride can be compared with other similar compounds, such as:

    1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.

    1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride: The methyl group may influence its steric and electronic characteristics.

Properties

Molecular Formula

C17H17F2NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride

InChI

InChI=1S/C17H17F2NO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2

InChI Key

KJSWZMORWSYZLV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)F

Origin of Product

United States

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